methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Description
Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS: 1821770-21-1; rel-form: 473914-76-0) is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 4-position, and a methyl ester at the 3-position. Its stereochemistry (3R,4R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates . The compound is commercially available with ≥97% purity (AK Scientific) and is utilized as a building block in medicinal chemistry, particularly for synthesizing bioactive molecules with constrained conformations .
Synthetic routes for related compounds, such as (3R,4R)-1-benzyl-4-methylpiperidin-3-yl derivatives, involve multi-step processes including N-acylation, quaternization, partial reduction, and resolution using chiral resolving agents like ditoluoyl (L)-tartaric acid .
Properties
IUPAC Name |
methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQYKJMMAPSQCP-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363949 | |
| Record name | methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261896-27-9 | |
| Record name | methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Cyclization and Functionalization
A landmark approach involves constructing the pyrrolidine ring via stereoselective cyclization. Key steps include:
Representative Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 25°C | 78% |
| Esterification | DCC, DMAP, MeOH | 0°C → RT | 90% |
This route achieves a total yield of ~23% while avoiding pyrophoric reagents.
Reductive Amination and Resolution
An alternative method employs reductive amination followed by chiral resolution:
Optimization Highlights:
-
Solvent system : Methanol-water (1:1 v/v) improves salt crystallization.
-
Temperature control : Reactions at 35–50°C balance kinetics and selectivity.
Comparative Analysis of Methodologies
The table below contrasts traditional and contemporary methods:
| Parameter | Traditional Route (2005) | Contemporary Route |
|---|---|---|
| Total Yield | 18% | 23.3% |
| Hazardous Reagents | LiAlH₄, Boranes | None |
| Catalysts | Rh/C | None |
| Stereochemical Control | Moderate | High |
| Industrial Scalability | Low | High |
The contemporary route’s avoidance of dangerous reagents and improved yield positions it as the preferred method.
Process Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Synthesis of MBC
The synthesis of MBC typically involves multi-step organic reactions. A common synthetic route includes the condensation of specific carboxylic acids with amines in the presence of catalysts such as trifluoroacetic acid. The overall process can be summarized as follows:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Crotonic acid methyl ester + N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine | Dichloromethane, TFA catalyst | High |
| 2 | Purification via chromatography | Various solvents | Variable |
This method allows for the production of MBC with high purity and yield, making it suitable for further applications in research.
MBC's structural characteristics suggest potential applications in medicinal chemistry. Its ability to act as a building block for synthesizing biologically active compounds positions it as a candidate for drug development.
Potential Biological Activities:
- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that MBC may also possess such activity.
- Anti-inflammatory Properties: Given its structural similarities to other compounds known to inhibit inflammatory pathways, MBC may be investigated for its potential in treating inflammatory diseases.
Therapeutic Applications
Recent studies have explored the use of MBC in various therapeutic contexts:
- Inflammatory Bowel Disease (IBD): MBC derivatives have shown promise as therapeutic agents targeting inflammatory pathways associated with IBD. The fractalkine-CX3CR1 signaling pathway is a notable target for intervention.
- Neurological Disorders: Compounds similar to MBC have been studied for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the applications of MBC and its derivatives:
Case Study 1: Antimicrobial Testing
- Objective: Evaluate the antimicrobial efficacy of MBC against common pathogens.
- Methodology: In vitro testing against bacterial strains.
- Results: MBC demonstrated significant inhibition of bacterial growth compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
- Objective: Investigate the anti-inflammatory effects of MBC in animal models.
- Methodology: Administration of MBC in models of induced inflammation.
- Results: Reduction in inflammatory markers was observed, supporting its potential therapeutic use.
Mechanism of Action
The mechanism of action of methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Stereochemical Impact :
- The (3R,4R) configuration distinguishes the target compound from racemic analogs (e.g., rel-methyl derivative) and enantiomers like (3S,4R)-configured ethyl esters . Stereochemistry influences binding affinity in receptor-targeted drug candidates, as seen in related piperidine derivatives resolved via chiral acids .
Functional Group Modifications: Hydroxy vs. This alters solubility and reactivity in downstream reactions. Ester Variations: Substituting the methyl ester (target) with ethyl () or tert-butyl esters () affects hydrolysis rates and stability under basic/acidic conditions.
Protecting Group Strategies :
- The tert-butyloxycarbonyl (Boc) group in and benzyl carbamate in offer orthogonal protection for amines, enabling sequential deprotection in multi-step syntheses.
Synthetic Accessibility :
Table 2: Analytical and Commercial Data
*Note: FTIR data from corresponds to a structurally distinct urea derivative but illustrates typical carbonyl and N-H stretches for pyrrolidine carboxylates.
Biological Activity
Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral compound belonging to the pyrrolidine class, which has garnered interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 1821770-21-1
The compound features a pyrrolidine ring, which is essential for its biological activity, along with a benzyl group that enhances its lipophilicity and receptor binding capabilities. The specific stereochemistry at the 3 and 4 positions significantly influences its properties and interactions with biological targets.
The mechanism of action of this compound involves:
- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activities. Its chiral nature allows for selective binding to biological targets.
- Signaling Pathways : It is believed that this compound can influence neurotransmission pathways and metabolic processes, potentially leading to therapeutic effects in neurological disorders.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor of specific enzymes, potentially influencing metabolic pathways.
- Neuroprotective Effects : Due to its ability to modulate neurotransmission, it may have neuroprotective properties relevant for treating neurological disorders.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against influenza virus neuraminidase, indicating its role in viral inhibition mechanisms .
Case Study 1: Antiviral Activity
A study investigated the inhibitory effects of various pyrrolidine derivatives on influenza virus neuraminidase. This compound was included in the analysis, showing significant inhibition rates compared to control compounds. The study quantified the cytopathogenic effects using the MTT assay, determining a 50% effective concentration that demonstrated its potential as an antiviral agent .
Case Study 2: Neuroprotective Potential
Another research focused on the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. This compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a dose-dependent protective effect, suggesting that this compound could be further explored for therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activity Summary
Q & A
Q. Optimization Strategies :
- Kinetic Resolution : Enzymatic or chemical methods to selectively degrade undesired enantiomers.
- Diastereomeric Crystallization : Formation of salts with chiral acids (e.g., tartaric acid) to isolate the desired diastereomer.
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assigns substituent positions and confirms stereochemistry. For example, reports δ 2.56 ppm for methyl groups in pyrrole derivatives, while uses 1H NMR to resolve positional isomerism in benzyl-substituted pyrazoles .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents (e.g., NOE correlations between benzyl and methyl groups).
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹).
Advanced: How can contradictions in spectral data for diastereomers be resolved?
Methodological Answer:
Diastereomers often exhibit subtle spectral differences. Resolution strategies include:
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange.
- X-ray Crystallography : Provides definitive structural confirmation (e.g., uses crystallography for chromeno-pyrrole derivatives) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants for comparison with experimental data.
Case Study : reports δ 7.63 ppm for aromatic protons in a trifluoromethylpyridin-3-yl derivative; such data can be cross-validated with computational predictions .
Advanced: What are the challenges in regioselective functionalization of the pyrrolidine ring?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric Hindrance : Bulky substituents (e.g., benzyl in ) direct reactions to less hindered positions .
- Directing Groups : Use of electron-withdrawing groups (e.g., esters) to activate specific carbons for nucleophilic attack. highlights bromo- and chloro-substituted pyrrolidines synthesized via halogenation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
